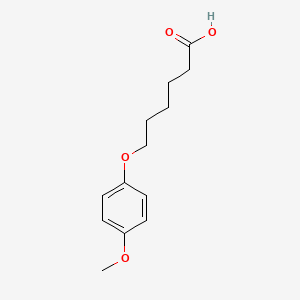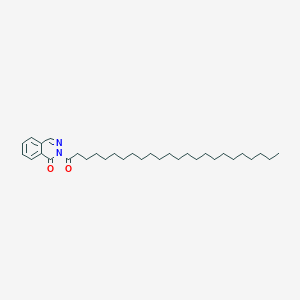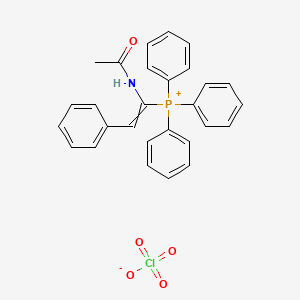
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate is a complex organic compound with the molecular formula C28H25ClNO5P It is known for its unique structure, which includes a phosphonium ion and a perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate acetamido-phenylethenyl precursor in the presence of a perchlorate source. The reaction conditions often require a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling perchlorate salts, which can be hazardous .
Análisis De Reacciones Químicas
Types of Reactions
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphonium salts.
Substitution: Formation of substituted phenylethenyl derivatives.
Aplicaciones Científicas De Investigación
(1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate involves its interaction with molecular targets through its phosphonium ion. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The compound’s unique structure allows it to engage in specific binding interactions, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Acetamido-2,2-dichloro-vinyl)(triphenyl)phosphanium perchlorate
- Tetraphenylphosphonium chloride
- Methyltriphenylphosphonium bromide
Uniqueness
What sets (1-Acetamido-2-phenylethenyl)(triphenyl)phosphanium perchlorate apart from similar compounds is its specific acetamido-phenylethenyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized research applications where these properties are advantageous .
Propiedades
Número CAS |
140173-10-0 |
|---|---|
Fórmula molecular |
C28H25ClNO5P |
Peso molecular |
521.9 g/mol |
Nombre IUPAC |
(1-acetamido-2-phenylethenyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H24NOP.ClHO4/c1-23(30)29-28(22-24-14-6-2-7-15-24)31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;2-1(3,4)5/h2-22H,1H3;(H,2,3,4,5) |
Clave InChI |
CCYAMMVHKXXRAW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(=CC1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


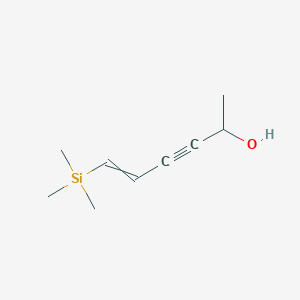
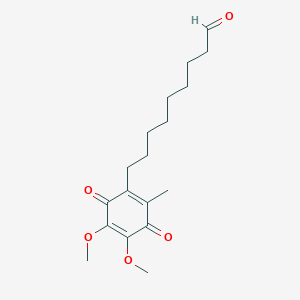
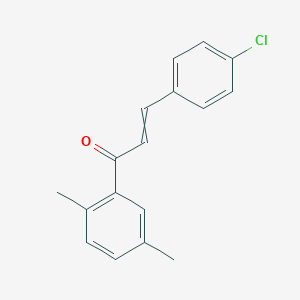

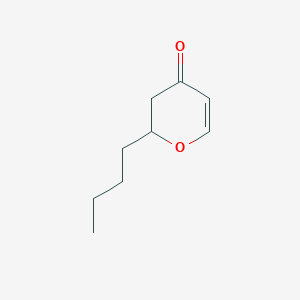
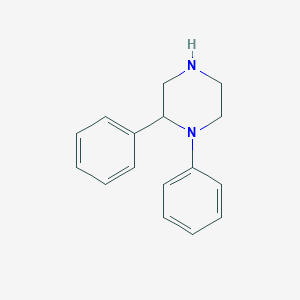

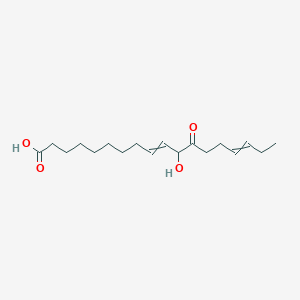
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)
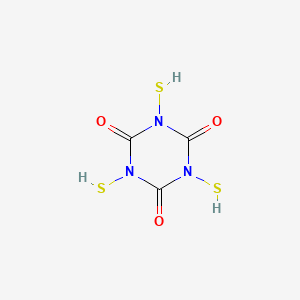
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
